REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][OH:5].C(N(CC)CC)C.[C:14](Cl)(=[O:17])[CH:15]=[CH2:16]>ClCCl>[C:14]([O:5][CH2:4][CH:3]=[C:2]([CH3:6])[CH3:1])(=[O:17])[CH:15]=[CH2:16]
|
Name
|
|
Quantity
|
43.9 g
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
While stirring the mixture at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred additionally for 5 hours at room temperature
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Solids were separated by filtration from the resultant
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
WASH
|
Details
|
the filtrate was washed 3 times with water
|
Type
|
DISTILLATION
|
Details
|
distilled in the presence of 5 g of p-methoxyphenol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |